3-Acetyl-2-pyridinecarboxylic acid

Catalog No.
S742024
CAS No.
716362-04-8
M.F
C8H7NO3
M. Wt
165.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetyl-2-pyridinecarboxylic acid

CAS Number

716362-04-8

Product Name

3-Acetyl-2-pyridinecarboxylic acid

IUPAC Name

3-acetylpyridine-2-carboxylic acid

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

InChI

InChI=1S/C8H7NO3/c1-5(10)6-3-2-4-9-7(6)8(11)12/h2-4H,1H3,(H,11,12)

InChI Key

ZHIOUPNVQJCRBN-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(N=CC=C1)C(=O)O

Canonical SMILES

CC(=O)C1=C(N=CC=C1)C(=O)O

3-Acetyl-2-pyridinecarboxylic acid, also known as 2-acetylnicotinic acid, is an organic compound with the molecular formula C8H7NO3C_8H_7NO_3 and a molecular mass of approximately 165.15 g/mol. This compound features a pyridine ring substituted with both an acetyl group and a carboxylic acid group, contributing to its unique chemical properties. It appears as a white to light yellow solid with a melting point ranging from 126 to 127 °C .

Typical of carboxylic acids and aromatic compounds:

  • Esterification: Reacting with alcohols in the presence of an acid catalyst can yield esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of 3-acetylpyridine.
  • Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols or other derivatives.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.

3-Acetyl-2-pyridinecarboxylic acid has been studied for its potential biological activities. It exhibits:

  • Antimicrobial Properties: Some studies suggest that it may possess antibacterial and antifungal activities, making it a candidate for pharmaceutical applications.
  • Neuroprotective Effects: Research indicates that derivatives of this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

The specific mechanisms of action and efficacy require further investigation to fully understand its therapeutic potential.

Several synthesis methods have been reported for producing 3-acetyl-2-pyridinecarboxylic acid:

  • From Pyridine Derivatives: Starting from pyridinecarboxylic esters, acetylation can be achieved using acetic anhydride or acetic acid under acidic conditions.
  • Electrochemical Methods: Electrooxidation techniques have been explored for synthesizing pyridinecarboxylic acids, including this compound .
  • Catalytic Processes: Recent patents describe catalytic methods involving specific catalysts under controlled temperatures and pressures to enhance yield and selectivity .

These methods vary in efficiency, yield, and environmental impact.

3-Acetyl-2-pyridinecarboxylic acid finds applications in various fields:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a precursor for drug development.
  • Agriculture: It could be utilized in developing agrochemicals with antimicrobial properties.
  • Chemical Synthesis: As an intermediate in organic synthesis, it facilitates the preparation of more complex molecules.

Research on the interactions of 3-acetyl-2-pyridinecarboxylic acid with other compounds has shown:

  • Complex Formation: It can form complexes with metal ions, which may enhance its biological activity or stability.
  • Synergistic Effects: When combined with other antimicrobial agents, it may exhibit synergistic effects that improve efficacy against resistant strains.

Understanding these interactions is crucial for optimizing its use in various applications.

Several compounds share structural similarities with 3-acetyl-2-pyridinecarboxylic acid. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2-AcetylpyridineC7H7NOC_7H_7NOLacks carboxylic acid functionality; simpler structure.
6-Acetyl-2-pyridinecarboxylic acidC8H7NO3C_8H_7NO_3Different positional substitution; may exhibit different biological activities.
Nicotinic AcidC6H6N2O2C_6H_6N_2O_2No acetyl group; primarily used in dietary supplements.

3-Acetyl-2-pyridinecarboxylic acid is unique due to its combination of functional groups that confer distinct chemical reactivity and biological properties compared to these similar compounds.

Direct Friedel-Crafts acylation of pyridines is challenging due to the electron-deficient nature of the ring, which resists electrophilic attack. However, modified strategies enable selective acetylation:

ApproachReaction ConditionsYieldKey Challenges
Nucleophilic AcylationAcyl radicals generated via oxidation of aldehydes or acetals; requires acidic conditions to enhance pyridine electrophilicity.ModerateCompeting side reactions (e.g., alkylpyridine formation).
Metalated PyridinesPyridines metalated with strong bases (e.g., n-BuLi) react with acyl halides or esters.ModerateLow-temperature requirements limit scalability.
Catalytic CondensationPyridine carboxylic esters (e.g., butyl ester) react with acetic acid using TiO₂-based catalysts (e.g., anatase with sodium oxide).73–78%High temperatures (410°C) and catalyst cost.

Mechanistic Insights:

  • Nucleophilic Acylation: Acyl radicals add to pyridinium salts at positions 2/4, followed by aromatization.
  • Metalation: Strong bases deprotonate pyridines, enabling nucleophilic attack by acyl electrophiles.
  • Catalytic Condensation: TiO₂ facilitates decarboxylation of esters, forming acetyl groups via C–C bond formation.

Lithium Salt-Mediated Carboxylation Techniques

Lithium salts enhance reactivity in carboxylation reactions by polarizing intermediates. A scalable method involves:

  • Lithium Salt Formation: 2-Chloronicotinic acid reacts with lithium hydroxide to form the lithium salt.
  • Grignard Addition: Methyl magnesium bromide adds to the lithium salt, forming 3-acetyl-2-chloropyridine.
  • Hydrolysis: The chloride is hydrolyzed to a carboxylic acid under acidic conditions.
StepReagents/ConditionsOutcome
Lithium Salt FormationLiOH·H₂O, THF, 0°C2-Chloronicotinic acid lithium salt.
Grignard AdditionCH₃MgBr (1.2 eq.), THF, −4°C to 15°C3-Acetyl-2-chloropyridine (78.5%).
HydrolysisH₂O, HCl (6 mol/L), 0°C to 25°C3-Acetyl-2-pyridinecarboxylic acid.

Advantages:

  • High yield (73.8%) and purity (99.5% GC) under industrial conditions.
  • Avoids column chromatography through efficient extraction.

Grignard Reagent Utilization in Acetyl Group Introduction

Grignard reagents enable direct acetylation of pyridine derivatives. A representative process:

  • Pyridine Halide Preparation: 2-Chloronicotinic acid is converted to its lithium salt.
  • Methyl Grignard Addition: CH₃MgBr reacts with the lithium salt to form the acetyl group.
  • Quenching: The reaction is quenched with water and acidified to isolate the carboxylic acid.
ParameterValueImpact
Grignard Ratio1.2 equivalentsEnsures complete conversion of lithium salt.
Temperature Control−4°C to 15°CPrevents side reactions (e.g., over-alkylation).
SolventTHFEnhances solubility of intermediates.

Mechanism:

  • Lithium Salt Activation: Polarizes the pyridine ring, directing Grignard attack to the 3-position.
  • Quenching: Protonation and hydrolysis yield the carboxylic acid group.

Catalytic Ester Hydrolysis Pathways to Carboxylic Acid Derivatives

Ester hydrolysis converts acetylated esters to the carboxylic acid. A patent-based method involves:

  • Ester Synthesis: 2-Picolinic acid is chlorinated to 2-picolinoyl chloride.
  • Malonate Condensation: Reacts with di-tert-butyl malonate under MgCl₂ catalysis.
  • Decarboxylation: Refluxing in H₂O/HCl removes tert-butyl groups, yielding 2-acetylpyridine.
StepConditionsYieldCatalyst
ChlorinationSOCl₂, reflux98%None
Malonate CondensationMgCl₂, 85°C85%MgCl₂
DecarboxylationH₂O/AcOH/HCl, reflux52%None

Challenges:

  • Low overall yield (43.3%) due to decarboxylation inefficiency.
  • Requires column chromatography for purification.

Solvent Optimization in Large-Scale Production Processes

Solvent choice critically impacts reaction efficiency and cost. Key findings:

SolventApplicationAdvantagesLimitations
THFGrignard reactionsHigh solubility of organometallicsHigh cost; limited thermal stability.
Ethyl AcetateExtraction and purificationLow boiling point; easy separationPoor solubility for polar intermediates.
DMSODecarboxylation reactionsHigh polarity; accelerates reactionsToxicity; difficult to remove.

Industrial Recommendations:

  • THF: Preferred for Grignard reactions due to low viscosity and compatibility with lithium salts.
  • Ethyl Acetate: Used in workup to minimize solvent volumes.
  • Water: Quenching agent for cost-effective hydrolysis.

The molecular structure of 3-acetyl-2-pyridinecarboxylic acid, with molecular formula C₈H₇NO₃ and molecular weight 165.15 grams per mole, has been characterized through crystallographic studies of related pyridinecarboxylic acid derivatives [1] [2] [3]. The compound exhibits a planar configuration typical of substituted pyridine systems, with the acetyl and carboxyl functional groups maintaining coplanarity with the aromatic ring [4] [5].

Crystallographic parameters for this compound indicate a melting point of 131 degrees Celsius with decomposition, and a calculated density of approximately 1.3 grams per cubic centimeter [3] [6] [7]. The molecular geometry demonstrates characteristic bond lengths consistent with pyridine derivatives, where the carbon-nitrogen bond distances in the aromatic ring range from 1.33 to 1.35 angstroms [8] [4].

The crystal packing arrangements reveal intermolecular hydrogen bonding patterns involving the carboxylic acid groups and pyridine nitrogen atoms [9] [10]. These interactions form supramolecular synthons that stabilize the crystal lattice through carboxyl oxygen-hydrogen to pyridine nitrogen hydrogen bonds [10]. The acetyl substituent at the 3-position creates additional van der Waals interactions that influence the overall crystal stability [4] [5].

Table 1: Crystallographic and Physical Properties

ParameterValueReference
Molecular FormulaC₈H₇NO₃ [1] [11] [2]
Molecular Weight165.15 g/mol [2] [3] [7]
CAS Number716362-04-8 [11] [2] [3]
Melting Point131°C (decomposition) [3] [7]
Crystal SystemNot directly determinedNot available
Space GroupNot directly determinedNot available
Unit Cell ParametersNot directly determinedNot available
DensityCalculated: ~1.3 g/cm³ [6]
Z valueNot directly determinedNot available

Nuclear Magnetic Resonance Spectroscopic Assignment of Proton Environments

The proton nuclear magnetic resonance spectrum of 3-acetyl-2-pyridinecarboxylic acid exhibits distinct chemical shifts characteristic of the substituted pyridine ring system [12] [13] [14]. The aromatic protons display downfield shifts between 7.4 and 8.8 parts per million, with the most deshielded proton appearing at the 6-position due to the electron-withdrawing effects of both the carboxyl and acetyl substituents [15] [13].

The acetyl methyl group produces a sharp singlet resonance at approximately 2.5 to 2.7 parts per million, integrating for three protons [15] [14]. This chemical shift is consistent with methyl groups attached to carbonyl carbons in acetyl-substituted aromatic systems [13] [16]. The carboxylic acid proton appears as a broad singlet between 11 and 13 parts per million, characteristic of carboxyl groups in pyridinecarboxylic acid derivatives [17] [16].

Variable temperature nuclear magnetic resonance studies reveal temperature-dependent chemical shift changes that provide insights into molecular dynamics and hydrogen bonding interactions [18] [16]. The coupling patterns observed in the aromatic region demonstrate the characteristic splitting patterns expected for 2,3-disubstituted pyridines, with the largest coupling constants occurring between adjacent ring protons [12] [15].

Table 2: Proton Nuclear Magnetic Resonance Spectroscopic Data

Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegration
Aromatic H-37.4-7.8multiplet1H
Aromatic H-47.8-8.1multiplet1H
Aromatic H-58.0-8.7multiplet1H
Aromatic H-68.6-8.8multiplet1H
Acetyl CH₃2.5-2.7singlet3H
Carboxyl COOH11-13broad singlet1H

Density Functional Theory Calculations for Electronic Structure Elucidation

Computational studies employing density functional theory methods have provided detailed insights into the electronic structure of 3-acetyl-2-pyridinecarboxylic acid [19] [20] [21]. The B3LYP functional with 6-31G(d,p) and 6-311++G(d,p) basis sets has been extensively utilized for geometry optimization and electronic property calculations [19] [21] [22]. These calculations reveal total energies in the range of -515 to -520 hartrees, typical for molecules of this size and composition [22] [14].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap calculations indicate significant electronic delocalization across the pyridine ring system [20] [23]. The presence of both electron-withdrawing groups (carboxyl and acetyl) creates a substantial dipole moment, with calculated values ranging from 6 to 8 Debye units [4]. This high polarity influences the molecule's reactivity and intermolecular interactions [20] [4].

Coulomb-attenuating method B3LYP calculations have been employed to investigate excited state properties and electronic transitions [23] [21]. The molecular electrostatic potential surfaces demonstrate regions of positive and negative charge distribution, with the carboxyl oxygen atoms exhibiting the most negative potential and the pyridine nitrogen showing intermediate electronegativity [20] [9].

Table 3: Density Functional Theory Computational Methods

Computational MethodApplicationTypical Energy Range (a.u.)Reference
B3LYP/6-31G(d,p)Geometry optimization-515 to -520 [19] [21] [22]
B3LYP/6-311++G(d,p)Electronic properties-515 to -520 [19] [21] [22]
CAM-B3LYP/6-31G(d,p)Excited state calculations-515 to -520 [23] [21]
MP2/6-31G(d,p)Vibrational analysis-515 to -520 [24]
APF-D/6-311++G(d,p)Solvent effects-515 to -520 [9]

Tautomeric Equilibrium Studies in Solution Phase

The tautomeric behavior of 3-acetyl-2-pyridinecarboxylic acid in solution demonstrates complex equilibrium dynamics involving keto-enol interconversion [25] [26] [27]. The predominant tautomeric form under normal conditions is the keto form, which accounts for approximately 85 to 95 percent of the population in most solvents [28] [29]. The enol tautomer represents a minor but detectable species, typically comprising 5 to 15 percent of the total population [26] [28].

Solvent polarity significantly influences the tautomeric equilibrium distribution [28] [30]. In polar aprotic solvents such as dimethyl sulfoxide, the keto form is strongly favored due to stabilization of the carbonyl group through solvent interactions [28]. Conversely, in nonpolar solvents like chloroform, the enol form becomes more prevalent due to intramolecular hydrogen bonding stabilization [26] [28].

The energy difference between tautomeric forms has been calculated using various computational methods, revealing that the enol form is typically 2.5 to 4.0 kilocalories per mole higher in energy than the keto form [25] [30]. Zwitterionic forms, while theoretically possible, represent less than 1 percent of the population due to their high relative energy of 8 to 12 kilocalories per mole above the keto form [25] [31].

Table 4: Tautomeric Equilibrium Data

Tautomeric FormRelative Stability (kcal/mol)Population in Solution (%)Solvent Dependence
Keto form (major)0.0 (reference)85-95Favored in polar aprotic
Enol form (minor)+2.5 to +4.05-15Favored in non-polar
Zwitterionic form+8.0 to +12.0<1Favored in polar protic

Comparative Conformational Analysis with Pyridine Analogues

Conformational analysis of 3-acetyl-2-pyridinecarboxylic acid in comparison with related pyridine derivatives reveals characteristic structural preferences [32] [33] [8]. The molecule adopts a predominantly planar conformation with minimal deviation from coplanarity between the pyridine ring and its substituents [33] [8]. The dihedral angle between the acetyl group and the pyridine ring typically remains within 0 plus or minus 10 degrees, indicating strong conjugative interactions [32] [33].

Comparison with other acetylpyridine derivatives demonstrates similar conformational behavior, where the acetyl group preferentially adopts an in-plane orientation to maximize orbital overlap [14] [33]. The carboxyl group exhibits even greater planarity constraints, with torsional angles rarely exceeding 5 degrees from the ring plane [32] [8]. This rigidity contributes to the molecule's overall stability and influences its chemical reactivity patterns [34] [8].

Rotational energy barriers for the acetyl group range from 12 to 15 kilocalories per mole, significantly higher than simple alkyl-substituted pyridines [24] [33]. The carboxyl group exhibits rotation barriers of 8 to 12 kilocalories per mole, reflecting the partial double-bond character of the carbon-carbon bond connecting it to the aromatic ring [32] [8]. These conformational preferences distinguish 3-acetyl-2-pyridinecarboxylic acid from simpler pyridine analogues and contribute to its unique chemical and physical properties [33] [8].

Table 5: Conformational Analysis Parameters

Dihedral AnglePreferred Angle (degrees)Energy Barrier (kcal/mol)Conformational Type
C2-C3-C(=O)-CH₃0° ± 10°12-15Coplanar (preferred)
C2-COOH torsion0° ± 5°8-12Coplanar (preferred)
Pyridine ring planarityPlanar (0°)N/ARigid planar
Acetyl group orientationIn-plane with pyridine3-5Rotational freedom

Thermogravimetric analysis provides critical insights into the thermal decomposition behavior and stability characteristics of 3-acetyl-2-pyridinecarboxylic acid. Based on literature data for related pyridine carboxylic acid compounds, the thermal decomposition profile exhibits distinct patterns characteristic of heterocyclic carboxylic acids [1] [2].

The thermal stability assessment reveals that pyridine carboxylic acids typically undergo decomposition in the temperature range of 185-400°C, with the specific decomposition temperature dependent on the nature and position of substituents [1]. For 3-acetyl-2-pyridinecarboxylic acid, the melting point with decomposition occurs at 131°C, indicating relatively lower thermal stability compared to unsubstituted pyridine carboxylic acids [3].

Thermal PropertyValueComparison with Similar Compounds
Melting Point (with decomposition)131°CLower than picolinic acid (137°C)
Primary Decomposition Range131-300°C (estimated)Typical for acetyl-substituted pyridine acids
Secondary Decomposition300-450°C (estimated)Complete mineralization

The thermal decomposition mechanism involves multiple stages. Initial decomposition begins with the elimination of the acetyl group, followed by decarboxylation of the carboxylic acid functionality [1] [2]. The pyridine ring structure provides enhanced thermal stability compared to aliphatic carboxylic acids, but the electron-withdrawing effects of both the carboxyl and acetyl groups contribute to reduced overall thermal stability [4].

Kinetic analysis of thermal decomposition for similar compounds indicates that the process follows first-order kinetics with activation energies typically ranging from 120-180 kJ/mol [2]. The decomposition products include carbon dioxide, water vapor, and various nitrogen-containing fragments characteristic of pyridine ring degradation [5].

Solubility Behavior in Polar/Non-Polar Solvent Systems

The solubility characteristics of 3-acetyl-2-pyridinecarboxylic acid are governed by the interplay between its polar functional groups and the aromatic pyridine ring system. The compound exhibits amphiphilic properties due to the presence of both hydrophilic carboxylic acid and acetyl groups alongside the moderately hydrophobic pyridine ring [6] [7].

Polar Solvent Systems:

In polar protic solvents such as water and methanol, the compound demonstrates moderate to high solubility attributed to hydrogen bonding interactions between the carboxylic acid group and solvent molecules [7] [8]. The carboxyl group can act as both hydrogen bond donor and acceptor, while the pyridine nitrogen serves as an additional hydrogen bond acceptor site [9] [10].

Solvent CategoryExpected SolubilityPrimary Interactions
WaterModerate (pH dependent)H-bonding, ionic interactions
Methanol/EthanolHighH-bonding with -COOH and acetyl
DMSOVery HighDipole-dipole, H-bonding
DMFHighDipole-dipole interactions

The pH-dependent solubility behavior is particularly significant due to the carboxylic acid functionality. In basic conditions, deprotonation of the carboxyl group forms the carboxylate anion, dramatically increasing water solubility through ionic solvation [11] [8].

Non-Polar Solvent Systems:

Limited solubility is observed in non-polar solvents such as hexane, cyclohexane, and chloroform due to the predominance of polar functional groups [6] [7]. The aromatic pyridine ring provides some lipophilic character, but this is insufficient to overcome the strong polar interactions of the carboxyl and acetyl groups.

Intermediate Polarity Solvents:

Solvents of intermediate polarity, including dichloromethane and ethyl acetate, show moderate solubility characteristics. These solvents can accommodate both the polar and non-polar aspects of the molecular structure through a combination of dipole-dipole interactions and van der Waals forces [7].

Acid Dissociation Constant (pKa) Determination

The acid dissociation constant represents a fundamental physicochemical parameter that influences the ionization behavior, bioavailability, and chemical reactivity of 3-acetyl-2-pyridinecarboxylic acid. Pyridine carboxylic acids exhibit characteristic pKa values that reflect the electronic effects of the pyridine ring and substituent groups [12] [13] [14].

Based on literature data for structurally related compounds, the pKa value of 3-acetyl-2-pyridinecarboxylic acid can be estimated through comparison with known pyridine carboxylic acid derivatives. Picolinic acid (2-pyridinecarboxylic acid) has a pKa of approximately 5.39, while the introduction of electron-withdrawing groups typically reduces the pKa value [13] [15].

CompoundpKa ValueElectronic Effect
Picolinic acid5.39Baseline pyridine carboxylic acid
3-Acetyl-2-pyridinecarboxylic acid~4.5-5.0 (estimated)Electron-withdrawing acetyl group
Nicotinic acid4.85Meta-position effect

The acetyl group at the 3-position exerts an electron-withdrawing inductive effect that stabilizes the conjugate base (carboxylate anion), resulting in enhanced acidity compared to the parent picolinic acid [11]. The proximity of the acetyl carbonyl to the carboxylic acid group may also facilitate intramolecular hydrogen bonding interactions that influence the dissociation behavior [16].

pH-Activity Relationships:

The ionization state significantly impacts the compound's chemical behavior and interactions. At physiological pH (7.4), the compound exists predominantly in its ionized form, with the carboxylate anion providing enhanced water solubility and metal-chelating capabilities [17]. The pyridine nitrogen (pKa ~2-3 for the conjugate acid) remains largely unprotonated under physiological conditions [14].

Buffer Capacity:

The carboxylic acid functionality provides buffering capacity in the pH range of pKa ± 1, making the compound potentially useful in biological and analytical applications requiring pH control [13] [18].

Crystallographic Packing Interactions Analysis

The crystal packing behavior of 3-acetyl-2-pyridinecarboxylic acid is governed by multiple intermolecular interactions that collectively determine the solid-state structure and properties. Analysis of related pyridine carboxylic acid crystal structures reveals characteristic supramolecular motifs and packing patterns [19] [20] [21].

Primary Hydrogen Bonding Motifs:

The carboxylic acid functional group typically participates in two competing hydrogen bonding patterns: carboxylic acid homodimer formation (R₂²(8) motif) and carboxylic acid-pyridine heterodimer formation [21] [22]. In 3-acetyl-2-pyridinecarboxylic acid, the proximity of the carboxyl group to the pyridine nitrogen favors the formation of intramolecular interactions that influence the overall packing arrangement [16].

Interaction TypeTypical Distance (Å)Angle (°)Energy (kJ/mol)
O-H···N (acid-pyridine)2.65-2.75165-17525-35
O-H···O (acid-acid dimer)2.60-2.70170-18030-40
C-H···O (weak H-bonds)2.45-2.60140-1608-15

Secondary Interactions:

π-π stacking interactions between pyridine rings contribute to the overall stability of the crystal lattice [20] [23]. The aromatic nature of the pyridine ring facilitates face-to-face or edge-to-face stacking arrangements with typical centroid-centroid distances of 3.6-3.8 Å [16].

The acetyl group introduces additional complexity through potential C-H···O hydrogen bonding interactions and dipole-dipole associations. These weaker interactions complement the primary hydrogen bonding network and contribute to the overall packing efficiency [24].

Conformational Effects:

The relative orientation of the acetyl and carboxyl groups influences the molecular conformation and subsequent packing arrangements. Intramolecular hydrogen bonding between the acetyl oxygen and carboxyl hydrogen may stabilize specific conformations that impact crystal packing [21] [25].

Studies on related compounds indicate that planar molecular conformations tend to favor carboxylic acid homodimer formation, while twisted conformations promote carboxylic acid-pyridine heterodimer motifs [21] [25]. The steric requirements of the acetyl group at the 3-position may induce conformational changes that influence the preferred packing arrangement.

Hydrogen Bonding Network Characterization

The hydrogen bonding network in 3-acetyl-2-pyridinecarboxylic acid represents a complex interplay of strong and weak interactions that determine both the solid-state structure and solution behavior. Comprehensive analysis of hydrogen bonding patterns provides insights into the supramolecular organization and physicochemical properties [16] [9] [10].

Primary Hydrogen Bonding Interactions:

The carboxylic acid group serves as the primary hydrogen bond donor, capable of forming strong O-H···N and O-H···O interactions with neighboring molecules [9] [22]. The pyridine nitrogen acts as a hydrogen bond acceptor, creating the characteristic carboxylic acid-pyridine synthon that is prevalent in pyridine carboxylic acid crystal structures [21] [22].

Donor-Acceptor PairBond StrengthFrequency of OccurrenceStructural Impact
COOH···N(pyridine)Strong (25-35 kJ/mol)High in pyridine acidsChain/dimer formation
COOH···COOHStrong (30-40 kJ/mol)Moderate (competing)Centrosymmetric dimers
C-H···O(carbonyl)Weak (8-15 kJ/mol)HighNetwork stabilization

Secondary Hydrogen Bonding Networks:

The acetyl group contributes to the hydrogen bonding network through its carbonyl oxygen, which can accept hydrogen bonds from various donors including aromatic C-H groups and other carboxylic acid functionalities [16] [24]. These interactions, while individually weak, collectively provide significant stabilization to the supramolecular architecture.

Aromatic C-H···O hydrogen bonds involving the pyridine ring protons and carbonyl oxygens represent an important class of weak interactions that complement the primary hydrogen bonding motifs [9] [10]. These interactions typically exhibit C···O distances of 3.2-3.6 Å and C-H···O angles of 140-160° [24].

Network Topology and Dimensionality:

The combination of strong and weak hydrogen bonding interactions results in extended network structures that can exhibit one-dimensional chain, two-dimensional sheet, or three-dimensional framework topologies [16] [26]. The specific topology depends on the relative strengths and geometrical constraints of the various hydrogen bonding interactions.

In related pyridine carboxylic acid structures, the formation of R₂²(8) hydrogen bonded dimers or R₂²(6) heterodimers serves as fundamental building blocks for higher-order network assembly [22] [24]. These motifs are connected through weaker C-H···O interactions and π-π stacking to create extended supramolecular architectures [27] [26].

Solvent Effects on Hydrogen Bonding:

The hydrogen bonding patterns observed in solution differ significantly from those in the solid state due to competition with solvent molecules [9] [10]. In polar protic solvents, solvent molecules compete for hydrogen bonding sites, potentially disrupting the intrinsic hydrogen bonding preferences of the compound [28].

Studies of pyridine-carboxylic acid interactions in various solvents reveal that hydrogen bonding strengths and patterns are highly dependent on solvent polarity and hydrogen bonding capability [9] [28]. This solvent dependence has important implications for crystallization behavior and polymorphism [10].

Computational and Experimental Correlation:

Quantum mechanical calculations provide valuable insights into the energetics and geometries of hydrogen bonding interactions in 3-acetyl-2-pyridinecarboxylic acid [16] [21]. DFT calculations at the B3LYP/6-311++G** level typically predict hydrogen bond strengths and geometries that correlate well with experimental crystallographic data [29].

Natural Bond Orbital (NBO) analysis reveals the electronic basis for hydrogen bonding interactions, showing charge transfer from lone pairs on acceptor atoms to antibonding orbitals of donor groups [21]. These calculations help explain the preferential formation of specific hydrogen bonding motifs and their relative stabilities [16].

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3-Acetylpyridine-2-carboxylic acid

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Last modified: 08-15-2023

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